Eliglustat (SR) Diastereomer is a specific diastereomer of eliglustat, a medication primarily used for the treatment of type 1 Gaucher disease, a rare genetic disorder caused by the deficiency of the enzyme acid β-glucosidase. This compound acts as a glucosylceramide synthase inhibitor, which helps in reducing the accumulation of glucosylceramide in lysosomes, ultimately alleviating the symptoms associated with the disease. The compound was developed at the University of Michigan and received approval from the Food and Drug Administration in August 2014 under the brand name Cerdelga .
Eliglustat is classified as a small molecule and is categorized as an enzyme inhibitor. It specifically targets glucosylceramide synthase, playing a crucial role in the metabolic pathway of glycosphingolipids. The compound's chemical formula is with a molar mass of approximately 404.55 g/mol . The diastereomeric form is significant because diastereomers can exhibit different physical and chemical properties, which may affect their biological activity and therapeutic efficacy .
The synthesis of eliglustat (SR) diastereomer involves several key steps including the formation of chiral centers that are essential for its activity. The synthetic route typically utilizes asymmetric synthesis techniques to ensure that the desired diastereomer is produced preferentially.
These methods ensure that high purity and yield of eliglustat (SR) diastereomer are achieved, which is vital for its application in therapeutic settings.
The molecular structure of eliglustat (SR) diastereomer can be represented by its SMILES notation: CC(C(=O)N1CCCCC1)C(C(C2=CC=CC=C2O)C(=O)O)C(C(C3=CC=CC=C3)C(=O)N4CCCCC4)C(C5=CC=CC=C5)C(=O)O
. This notation captures the arrangement of atoms within the molecule, highlighting its complex structure with multiple chiral centers.
The three-dimensional conformation of eliglustat (SR) can be modeled using computational chemistry software to visualize its spatial arrangement.
Eliglustat (SR) diastereomer participates in various chemical reactions typical for small organic molecules:
These reactions are essential for understanding both its stability and potential interactions within biological systems.
The mechanism of action of eliglustat (SR) diastereomer involves inhibition of glucosylceramide synthase. This enzyme catalyzes the formation of glucosylceramide from glucose and ceramide. By inhibiting this enzyme:
Clinical studies have shown that patients treated with eliglustat experience significant improvements in spleen volume, hemoglobin levels, liver volume, and platelet counts .
The physical and chemical properties of eliglustat (SR) diastereomer include:
These properties influence its formulation as an oral medication and its pharmacokinetics within the body.
Eliglustat (SR) diastereomer is primarily used in clinical settings for:
The ongoing research into its efficacy continues to expand understanding within pharmacology and medicinal chemistry fields .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3